Cas no 1807292-76-7 (Ethyl 2-cyano-4-ethyl-3-nitrobenzoate)

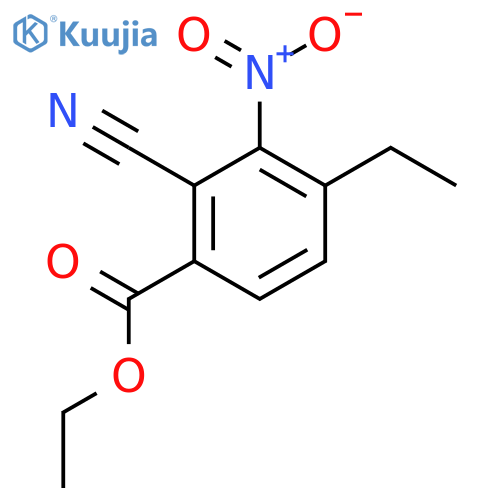

1807292-76-7 structure

商品名:Ethyl 2-cyano-4-ethyl-3-nitrobenzoate

CAS番号:1807292-76-7

MF:C12H12N2O4

メガワット:248.234683036804

CID:5009970

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4-ethyl-3-nitrobenzoate

-

- インチ: 1S/C12H12N2O4/c1-3-8-5-6-9(12(15)18-4-2)10(7-13)11(8)14(16)17/h5-6H,3-4H2,1-2H3

- InChIKey: IYDDFFRMXJMNFV-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC(=C(C=1C#N)[N+](=O)[O-])CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 368

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002648-1g |

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate |

1807292-76-7 | 97% | 1g |

$1475.10 | 2023-09-03 |

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1807292-76-7 (Ethyl 2-cyano-4-ethyl-3-nitrobenzoate) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量